Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Catalog No.
S1903453
CAS No.
1173023-24-9
M.F
C30H47O2P
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

CAS Number

1173023-24-9

Product Name

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

IUPAC Name

bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

Molecular Formula

C30H47O2P

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3

InChI Key

AZEBUSRDBBMQGF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C

Catalysis

One of the primary applications of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is in catalysis. Its bulky tert-butyl groups and electron-donating methoxy substituents make it a sterically hindered and electron-rich ligand. These properties allow it to bind to transition metals, forming complexes that can act as catalysts in various organic reactions. For instance, research has explored its use in:

  • Cross-coupling reactions: These reactions involve forming new carbon-carbon bonds between two different organic molecules. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine-based catalysts have shown promise in Suzuki-Miyaura couplings, a type of cross-coupling reaction ()

  • Hydrogenation reactions: These reactions involve adding hydrogen atoms to a molecule. Complexes containing Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine have been investigated for their ability to catalyze the hydrogenation of unsaturated bonds (double or triple bonds) in organic molecules ()

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine is a phosphine compound characterized by its unique molecular structure and properties. Its chemical formula is C30H47O2PC_{30}H_{47}O_{2}P, and it has a molecular weight of approximately 470.67 g/mol . This compound features two 3,5-di-tert-butyl-4-methoxyphenyl groups attached to a phosphorus atom, which contributes to its stability and reactivity in various

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine is known for its versatility in catalysis, particularly in organic synthesis. It participates in several reactions, including:

  • Ligand Formation: This compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals.
  • Reduction Reactions: It can facilitate the reduction of various substrates due to the electron-donating properties of the phosphine group.
  • Phosphine Oxidation: Under oxidative conditions, bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine can be converted into its corresponding oxide, bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine oxide .

The synthesis of bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine typically involves the following steps:

  • Preparation of the Phenolic Precursors: Synthesis begins with the formation of 3,5-di-tert-butyl-4-methoxyphenol through alkylation and methoxylation reactions.
  • Phosphination Reaction: The phenolic precursors are then reacted with phosphorus trichloride or another phosphorus source under controlled conditions to yield bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine has several applications in various fields:

  • Catalysis: It serves as a catalyst or ligand in numerous organic transformations, enhancing reaction rates and selectivity.
  • Material Science: This compound is explored for its potential use in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Chemistry: Its unique structure may provide a scaffold for drug development or as a building block for biologically active compounds .

Interaction studies involving bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine primarily focus on its behavior as a ligand in coordination complexes. These studies help elucidate:

  • Metal-Ligand Interactions: Understanding how this phosphine interacts with various transition metals can provide insights into its catalytic properties.
  • Reactivity Profiles: Investigating how this compound reacts under different conditions can reveal its potential utility in synthetic chemistry.

Several compounds share structural similarities with bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
DiphenylphosphineC12H13PC_{12}H_{13}PSimpler structure; widely used in organic synthesis
Tris(2-(diphenylphosphino)ethyl)amineC30H36NC_{30}H_{36}NContains nitrogen; used in catalysis
Bis(diphenylphosphino)propaneC24H30P2C_{24}H_{30}P_2Bidentate ligand; common in coordination chemistry

Uniqueness

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine stands out due to its bulky tert-butyl groups that enhance steric hindrance and stability compared to simpler phosphines. Its methoxy substituents also contribute to its solubility and reactivity profile.

XLogP3

9.7

Wikipedia

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane

Dates

Modify: 2023-08-16

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